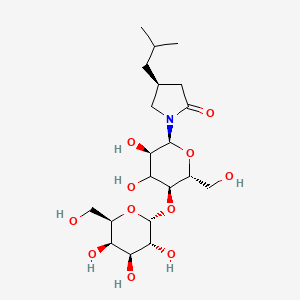
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol is a complex organic compound that features a piperidine ring, a phenyl group with a trifluoromethyl substituent, and a phenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol typically involves multi-step organic reactions. One common approach is the alkylation of 2-(hydroxymethyl)phenol with 1-(3-(4-(trifluoromethyl)phenyl)propyl)piperidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
科学研究应用
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Phenylpiperidines: These compounds have a phenyl group attached to a piperidine ring and exhibit various pharmacological effects, including central nervous system activity.
Uniqueness
2-(Piperidin-1-ylmethyl)-5-(3-(4-(trifluoromethyl)phenyl)propyl)phenol is unique due to the combination of its structural features, including the piperidine ring, phenol group, and trifluoromethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C22H26F3NO |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
2-(piperidin-1-ylmethyl)-5-[3-[4-(trifluoromethyl)phenyl]propyl]phenol |
InChI |
InChI=1S/C22H26F3NO/c23-22(24,25)20-11-8-17(9-12-20)5-4-6-18-7-10-19(21(27)15-18)16-26-13-2-1-3-14-26/h7-12,15,27H,1-6,13-14,16H2 |
InChI 键 |
SUCJIRXRJNEEFM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)CCCC3=CC=C(C=C3)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


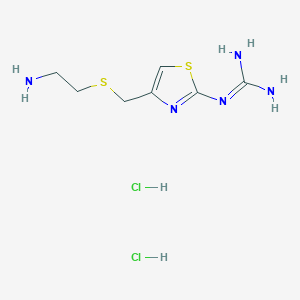
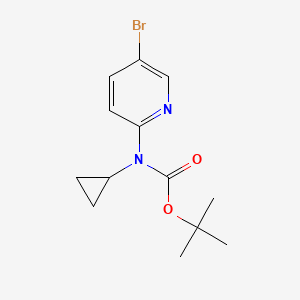
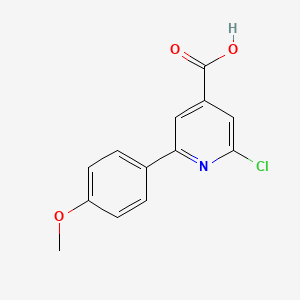

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
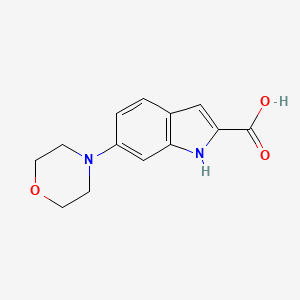
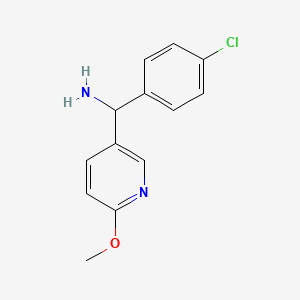
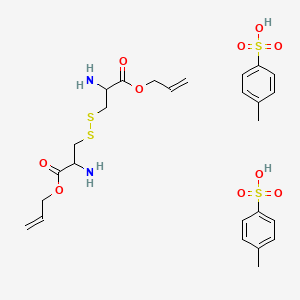
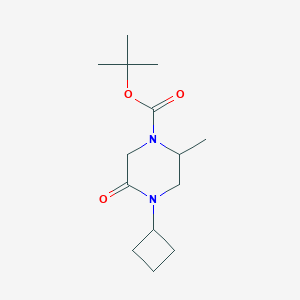

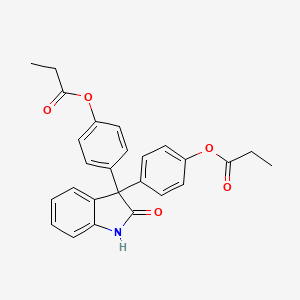
![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
